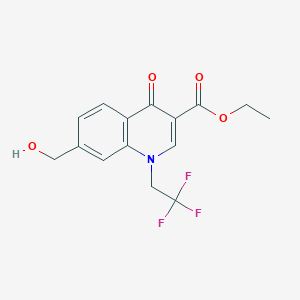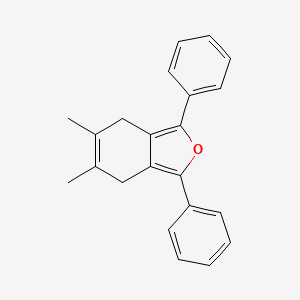
5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran is an organic compound with the molecular formula C22H20O. It belongs to the class of isobenzofurans, which are known for their diverse chemical properties and applications. This compound is characterized by its two phenyl groups and two methyl groups attached to the isobenzofuran core, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-dimethyl-5,6-diphenyl-3a,7a-dihydro-isobenzofuran-1,3-dione
- 4,7-diphenyltetrahydroisobenzofuran-1,3-dione
Uniqueness
5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran is unique due to its specific substitution pattern on the isobenzofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5452-32-4 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5,6-dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C22H20O/c1-15-13-19-20(14-16(15)2)22(18-11-7-4-8-12-18)23-21(19)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
YHFNTJCXYYWFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(OC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


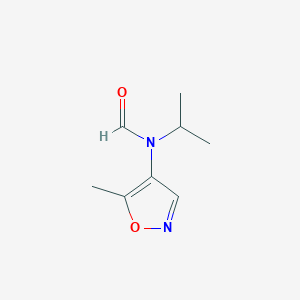


methyl butanoate](/img/structure/B12882046.png)

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
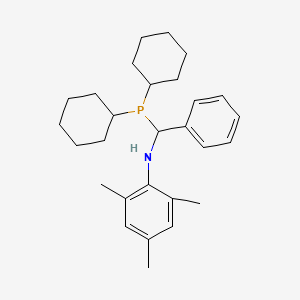
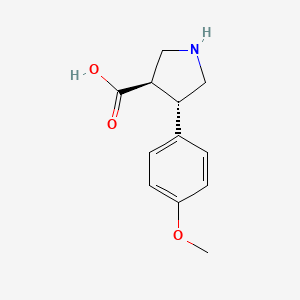
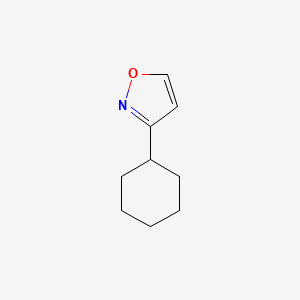

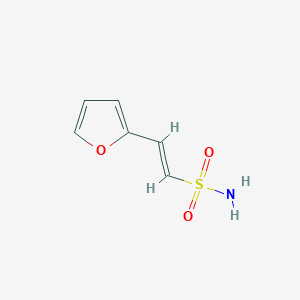
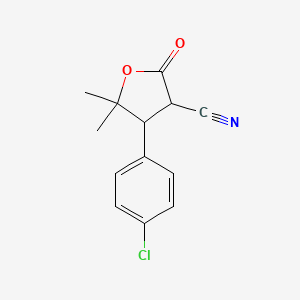
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
